molecular formula C17H20N2O5 B1666471 ABL127

ABL127

Cat. No.: B1666471
M. Wt: 332.4 g/mol
InChI Key: ZRHWCAFAIHTQKD-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABL 127 is a covalent aza-β-lactam inhibitor of protein phosphatase methylesterase-1 (PME-1;  IC50 = 4.2 nM). It selectively inhibits PME-1 over 50 other serine hydrolases in MDA-MB-231 and HEK293T cell lysates at 10 μM. ABL 127 decreases proliferation of Ishikawa cells and migration of ECC-1 endometrial carcinoma cells when used at a concentration of 50 nM.
ABL127 is a potent and selective inhibitor of Protein phosphatase methylesterase-1.

Mechanism of Action

Target of Action

ABL127 is a selective and covalent inhibitor of protein methylesterase 1 (PME-1) . PME-1 is an enzyme that plays a crucial role in cellular processes, and its inhibition can lead to significant changes in cell behavior.

Mode of Action

This compound interacts with PME-1 in a covalent manner, meaning it forms a stable bond with the enzyme, leading to its inhibition . This interaction results in a decrease in the activity of PME-1, which can lead to downstream effects on cellular processes.

Biochemical Pathways

The inhibition of PME-1 by this compound affects various biochemical pathways. One of the key pathways influenced is the protein phosphatase 2A (PP2A) pathway . PP2A is a major serine/threonine phosphatase involved in the regulation of various cellular processes. The inhibition of PME-1 leads to an increase in PP2A activity .

Pharmacokinetics

It is known that this compound is a covalent inhibitor, suggesting that it may have a long duration of action due to the stable bond it forms with pme-1 .

Result of Action

The inhibition of PME-1 by this compound leads to a decrease in cell proliferation and affects cell invasion in a dose-dependent manner . This suggests that this compound could potentially be used in the treatment of diseases characterized by abnormal cell proliferation and invasion.

Properties

IUPAC Name

dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHWCAFAIHTQKD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1C(=O)[C@@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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